N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFAUVBMUAXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the reaction of the ethanediamide intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions.
Attachment of the 1-Methylpiperidin-4-yl Group: The final step involves the alkylation of the intermediate with 1-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may have implications in the treatment of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
Case Study :
A study published in the British Journal of Pharmacology highlighted the role of similar compounds in modulating G protein-coupled receptors (GPCRs), which are pivotal in neuropharmacology . The compound's ability to influence these receptors could lead to advancements in treating conditions like schizophrenia and Parkinson's disease .
Anticancer Activity
The compound has shown promise as an anticancer agent. Research on heterocyclic compounds indicates that modifications of similar structures can enhance their efficacy against various cancer types.
Data Table: Anticancer Activity of Related Compounds
Cognitive Enhancement
The compound's potential effects on learning and memory have been investigated, particularly in the context of cognitive decline associated with aging or neurodegenerative diseases.
Research Findings :
Studies suggest that compounds with similar structures can enhance synaptic plasticity and cognitive function. For example, a study on phosphodiesterase inhibitors indicated that they could improve memory retention and learning capabilities .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that modify precursor compounds into the desired structure.
Synthesis Overview :
- Starting Materials : The synthesis begins with 2,4-dimethoxybenzaldehyde.
- Reactions : Key reactions include acylation and amination to introduce the piperidine moiety.
- Yield and Purity : The final product is purified through crystallization to achieve high purity levels suitable for biological testing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dimethoxyphenyl group and the piperidine moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Cores
The compound shares structural similarities with 4-anilidopiperidine derivatives , such as N-phenyl-N-(piperidin-4-ylmethyl)propionamide (). These derivatives are opioid receptor ligands, where the piperidine core and aromatic substituents dictate µ-opioid receptor (MOR) affinity and selectivity. Key differences include:
- Linker Group: The ethanediamide linker in the target compound replaces the propionamide group in 4-anilidopiperidines.
Piperidine-Based Opioid Derivatives
Compared to W-18 and fentanyl (), the target compound lacks the sulfonamide or phenethyl groups critical for high-affinity opioid binding. For example:
- W-18 : Features a 4-nitrophenylethyl-piperidylidene-sulfonamide structure, enabling strong hydrophobic interactions with MOR.
- Fentanyl: Utilizes a phenethyl-4-piperidinyl group and N-phenylpropanamide for rapid CNS penetration. The target compound’s dimethoxyaryl group may shift activity toward non-opioid receptors, such as serotonin or sigma receptors, though this requires experimental validation .
Ethanediamide Flavoring Agents
lists N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (ID 745047-53-4) as a flavoring agent. The target compound replaces the pyridinylethyl group with a methylpiperidinylmethyl moiety, which could enhance bitterness or umami profiles due to the basic piperidine nitrogen. However, the 1-methyl group may reduce volatility, limiting its utility in flavor applications .
Pharmacological Profiles
| Compound | Core Structure | Key Functional Groups | Potential Activity | Evidence ID |
|---|---|---|---|---|
| Target Compound | Ethanediamide | 2,4-Dimethoxyphenyl, 1-methylpiperidine | Opioid/sigma receptor modulation | [1, 3, 7] |
| N-Phenyl-N-(piperidin-4-yl)propionamide | Propionamide | Phenyl, piperidine | µ-opioid receptor agonist | [1, 2] |
| W-18 | Sulfonamide | Nitrophenylethyl, piperidylidene | High-affinity opioid agonist | [3] |
| Flavoring Agent (745047-53-4) | Ethanediamide | 2,4-Dimethoxyphenyl, pyridinylethyl | Flavor enhancement | [7] |
Key Research Findings and Implications
- Opioid Receptor Selectivity : The 1-methylpiperidinyl group may confer weaker MOR binding than 4-anilidopiperidines due to reduced hydrophobic bulk. However, its tertiary amine could enhance interactions with κ-opioid receptors (KOR) or sigma-1 receptors .
- Metabolic Stability: The 2,4-dimethoxy groups may slow hepatic degradation compared to non-substituted aryl analogs, extending half-life .
Biological Activity
N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H30N2O4
- Molecular Weight : 374.48 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C(=O)N[C@@H]1CCCN(C)C1)C2=CC(=C(C=C2)OC)OC
The compound features a piperidine ring which is known for its diverse biological properties, including analgesic and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing pathways related to:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is crucial in the treatment of disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Activity : By modulating serotonin receptors, it may exhibit antidepressant effects.
- Cholinergic Activity : Its influence on acetylcholine pathways suggests potential cognitive-enhancing properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes and receptors:
- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase activity, which plays a role in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), enhancing neuronal signaling and potentially improving cognitive functions .
In Vivo Studies
In vivo studies have indicated various therapeutic potentials:
- Neuroprotective Effects : Animal models have shown that the compound can protect against neurodegeneration induced by toxins, suggesting its potential use in neurodegenerative diseases .
- Analgesic Properties : Behavioral assays in rodents indicate that it may possess analgesic properties comparable to standard analgesics like morphine, without the associated side effects .
Case Studies
Several case studies have explored the efficacy of this compound in specific conditions:
- Parkinson’s Disease Model :
- Depression Models :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Primary Activity | Notes |
|---|---|---|---|
| This compound | 374.48 g/mol | Neuroprotective, Analgesic | Significant phosphodiesterase inhibition |
| N-(3-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide | 392.48 g/mol | Antidepressant | Enhanced serotonergic activity |
| N-(4-methoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide | 388.48 g/mol | Cognitive enhancer | Modulates cholinergic pathways |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide?
The synthesis typically involves multi-step protocols:
- Intermediate Formation : The 2,4-dimethoxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution under acidic conditions .
- Piperidinyl Group Attachment : The 1-methylpiperidin-4-ylmethyl moiety is synthesized through reductive amination of 1-methylpiperidin-4-amine with aldehydes or ketones, using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) .
- Final Amidation : Coupling the intermediates via amidation reactions (e.g., using propionyl chloride or carbodiimide-based coupling agents) under basic conditions (e.g., triethylamine) .
- Purification : Trituration with diethyl ether or column chromatography is employed to achieve ≥95% purity .
Q. How is the structural integrity of this compound validated?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), piperidinyl (δ ~2.5–3.5 ppm), and amide (δ ~7.5–8.5 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 403.212) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .
Q. What are the key physicochemical properties relevant to experimental design?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) may explain divergent IC₅₀ values. Standardize protocols using reference inhibitors .
- Purity Verification : Conflicting results may arise from impurities (>2%). Use HPLC (≥98% purity) and control batches for reproducibility .
- Metabolite Interference : Screen for metabolites (e.g., oxidized sulfanyl groups) via LC-MS to rule out off-target effects .
Q. What computational strategies are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to G-protein-coupled receptors (GPCRs) or kinases. The piperidinyl group often engages in hydrophobic interactions with receptor pockets .
- Density Functional Theory (DFT) : Calculate charge distribution and dipole moments to predict reactivity at the ethanediamide linkage .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes (e.g., RMSD <2 Å) .
Q. How can synthetic byproducts be minimized during scale-up?
- Optimized Reaction Conditions :
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl intermediates .
Methodological Tables
Q. Table 1. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidinyl intermediate | NaBH(OAc)₃, DCE, 12 h, RT | 68–75% | |
| Final amidation | Propionyl chloride, Et₃N, 0°C→RT | 61–63% |
Q. Table 2. Common Analytical Techniques
| Technique | Application | Key Data |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | Confirm methoxy and amide groups | δ 3.8 (s, 6H, OCH₃), δ 8.1 (s, 2H, CONH) |
| HRMS (ESI-TOF) | Molecular ion validation | m/z 403.212 ([M+H]⁺, calc. 403.210) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
